2-azido-N,N-bis(2-methylpropyl)acetamide
Overview
Description
2-azido-N,N-bis(2-methylpropyl)acetamide is an organic compound with the molecular formula C10H20N4O. It is characterized by the presence of an azido group (-N3) attached to an acetamide backbone, with two 2-methylpropyl groups attached to the nitrogen atom. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 2-bromo-N,N-bis(2-methylpropyl)acetamide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-azido-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium azide: Used in the initial synthesis to introduce the azido group.
Hydrogen gas and palladium catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
2-azido-N,N-bis(2-methylpropyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to other entities.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials, such as polymers and coatings, where the azido group can be used for cross-linking.
Mechanism of Action
The mechanism of action of 2-azido-N,N-bis(2-methylpropyl)acetamide primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions enable the compound to participate in the synthesis of more complex molecules, thereby exerting its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
2-azidoacetamide: A simpler analog with a similar azido group but lacking the 2-methylpropyl substituents.
N,N-bis(2-methylpropyl)acetamide: Lacks the azido group, making it less reactive in certain chemical transformations.
2-azido-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of 2-methylpropyl groups.
Uniqueness
2-azido-N,N-bis(2-methylpropyl)acetamide is unique due to the presence of both the azido group and the bulky 2-methylpropyl substituents. This combination imparts specific reactivity and steric properties, making it useful in applications where both azido reactivity and steric hindrance are advantageous.
Properties
IUPAC Name |
2-azido-N,N-bis(2-methylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-8(2)6-14(7-9(3)4)10(15)5-12-13-11/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQQUZULOQGOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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